
Disodium 4,4'-bis((2-(hydroxyimino)-1-phenylethylidene)hydrazino)stilbene-2,2'-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 257-572-1, also known as propylene carbonate, is a cyclic carbonate ester derived from propylene glycol and carbon dioxide. It is a colorless, odorless, and highly polar solvent with a high boiling point and low toxicity. Propylene carbonate is widely used in various industrial applications due to its excellent solvency properties and chemical stability.
准备方法
Synthetic Routes and Reaction Conditions
Propylene carbonate is typically synthesized through the reaction of propylene oxide with carbon dioxide. This reaction is catalyzed by various catalysts, including zinc glutarate, zinc oxide, and quaternary ammonium salts. The reaction conditions generally involve temperatures ranging from 100°C to 200°C and pressures between 1 to 10 MPa.
Industrial Production Methods
In industrial settings, propylene carbonate is produced using continuous flow reactors to ensure efficient and consistent production. The process involves the use of high-pressure reactors where propylene oxide and carbon dioxide are continuously fed into the reactor, and the product is continuously removed. This method allows for large-scale production of propylene carbonate with high purity and yield.
化学反应分析
Types of Reactions
Propylene carbonate undergoes various chemical reactions, including:
Hydrolysis: Propylene carbonate can be hydrolyzed to form propylene glycol and carbon dioxide.
Transesterification: It can react with alcohols to form different carbonate esters.
Polymerization: Propylene carbonate can be polymerized to form polycarbonates.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst at elevated temperatures.
Transesterification: Requires alcohols and a catalyst such as sodium methoxide or potassium hydroxide.
Polymerization: Involves the use of catalysts like zinc glutarate and is conducted at high temperatures and pressures.
Major Products
Hydrolysis: Produces propylene glycol and carbon dioxide.
Transesterification: Yields various carbonate esters depending on the alcohol used.
Polymerization: Results in the formation of polycarbonates.
科学研究应用
Propylene carbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent in various chemical reactions and processes due to its high polarity and stability.
Biology: Employed in the preparation of biological samples and as a solvent for various biological assays.
Medicine: Utilized in pharmaceutical formulations as a solvent and excipient.
Industry: Used in the production of lithium-ion batteries, as a plasticizer in polymers, and as a component in paints and coatings.
作用机制
Propylene carbonate exerts its effects primarily through its solvency properties. It can dissolve a wide range of organic and inorganic compounds, making it an effective solvent in various applications. In lithium-ion batteries, propylene carbonate acts as a solvent for the electrolyte, facilitating the movement of lithium ions between the electrodes. Its high dielectric constant and low viscosity contribute to the overall performance and efficiency of the battery.
相似化合物的比较
Similar Compounds
Ethylene carbonate: Another cyclic carbonate ester with similar solvency properties but a higher boiling point.
Dimethyl carbonate: A linear carbonate ester with lower polarity and boiling point compared to propylene carbonate.
Glycerol carbonate: A cyclic carbonate derived from glycerol with higher viscosity and lower volatility.
Uniqueness
Propylene carbonate is unique due to its combination of high polarity, low toxicity, and excellent solvency properties. It offers a balance between volatility and stability, making it suitable for a wide range of applications. Its ability to dissolve both organic and inorganic compounds sets it apart from other solvents, providing versatility in various industrial and research settings.
属性
CAS 编号 |
51980-71-3 |
|---|---|
分子式 |
C30H24N6Na2O8S2 |
分子量 |
706.7 g/mol |
IUPAC 名称 |
disodium;5-[(2E)-2-[(2E)-2-hydroxyimino-1-phenylethylidene]hydrazinyl]-2-[(E)-2-[4-[(2E)-2-[(2E)-2-hydroxyimino-1-phenylethylidene]hydrazinyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C30H26N6O8S2.2Na/c37-31-19-27(21-7-3-1-4-8-21)35-33-25-15-13-23(29(17-25)45(39,40)41)11-12-24-14-16-26(18-30(24)46(42,43)44)34-36-28(20-32-38)22-9-5-2-6-10-22;;/h1-20,33-34,37-38H,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2/b12-11+,31-19+,32-20+,35-27-,36-28-;; |
InChI 键 |
AXGOIJDXBQDUEA-KJIHHKBTSA-L |
手性 SMILES |
C1=CC=C(C=C1)/C(=N\NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N/N=C(\C4=CC=CC=C4)/C=N/O)S(=O)(=O)[O-])S(=O)(=O)[O-])/C=N/O.[Na+].[Na+] |
规范 SMILES |
C1=CC=C(C=C1)C(=NNC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NN=C(C=NO)C4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C=NO.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



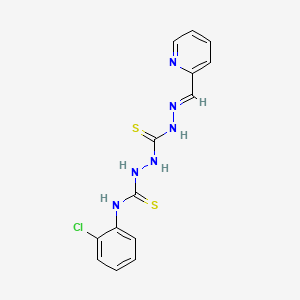
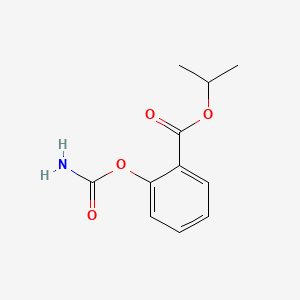
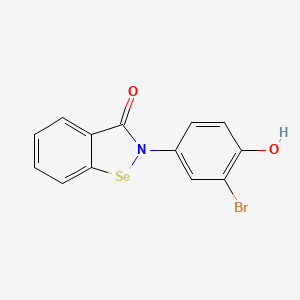

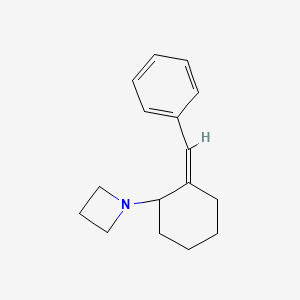
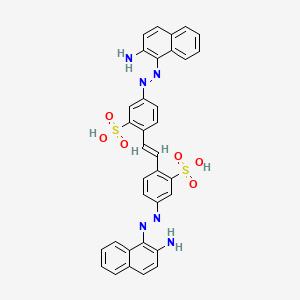
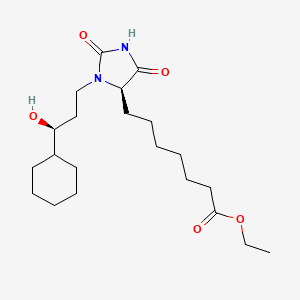

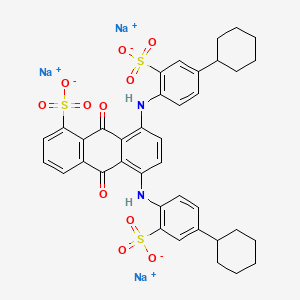
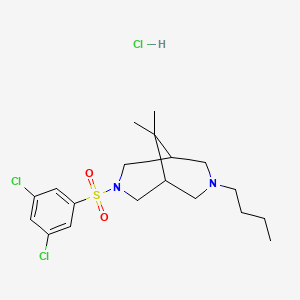

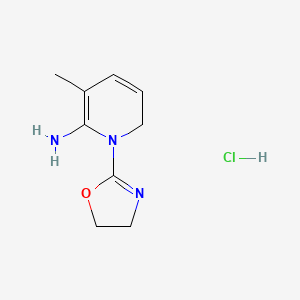
![disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate](/img/structure/B12710952.png)
